Bromchlorenone

Description

Properties

IUPAC Name |

6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAWWXSLBDVXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204356 | |

| Record name | Bromchlorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5579-85-1 | |

| Record name | Bromchlorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromchlorenone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromchlorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromchlorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromchlorenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMCHLORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A221572SK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromchlorenone IUPAC name and synonyms.

An In-Depth Technical Guide to Bromchlorenone: Chemical Identity, Properties, and Scientific Context

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated benzoxazolone. The document is structured to serve researchers, scientists, and drug development professionals by consolidating the available chemical and safety data while also clearly identifying the significant gaps in the current scientific literature regarding its biological activity and potential applications. We will delve into its formal nomenclature, physicochemical properties, and the theoretical basis for its synthesis and reactivity. This guide aims to be a foundational resource for any scientific investigation involving this compound.

Chemical Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance in research and development. This compound is a specific, disubstituted benzoxazolone derivative.

IUPAC Name

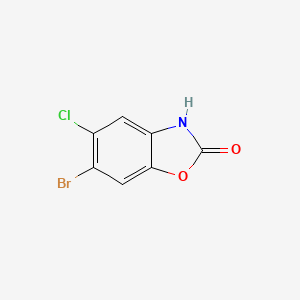

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one [1][2]. This name precisely describes the molecular structure: a benzoxazolone core with a bromine atom at position 6 and a chlorine atom at position 5.

Synonyms and Registered Identifiers

In scientific literature, patents, and chemical databases, this compound is referenced by numerous synonyms and identifiers. This cross-referencing is crucial for conducting exhaustive literature searches.

| Identifier Type | Value | Source |

| Common Name | This compound | [1] |

| CAS Number | 5579-85-1 | [1][2] |

| EC Number | 226-967-0 | [1] |

| UNII | A221572SK5 | [1] |

| NSC Number | 24970 | [1] |

| ChEMBL ID | CHEMBL1876589 | [1][3] |

| PubChem CID | 21749 | [1] |

| Other Synonyms | Bromchlorenonum, Bromclorenona, 6-Bromo-5-chlorobenzoxazolone, 6-Bromo-5-chloro-2-benzoxazolinone, Vinyzene | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and for predicting its behavior in biological systems. The data presented here is primarily derived from computational models available in public databases.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClNO₂ | [1][3][4] |

| Molecular Weight | 248.46 g/mol | [1][3] |

| Monoisotopic Mass | 246.90357 Da | [1][4] |

| Predicted XlogP | 2.5 | [4] |

| Chemical Class | Benzoxazolone | [1] |

The predicted XlogP value of 2.5 suggests that this compound has moderate lipophilicity. This property is a critical determinant of a molecule's ability to cross cell membranes and is a key parameter in pharmacokinetic modeling.

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthesis protocols for this compound are not detailed in the readily available literature, its structure allows for a theoretical discussion of its synthesis based on established organic chemistry principles for related halogenated heterocyclic compounds.

General Synthetic Strategy

The synthesis of a molecule like 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one would likely involve a multi-step process starting from a substituted benzene derivative. The causality behind the experimental choices would revolve around controlling the regioselectivity of the halogenation steps. For instance, installing a meta-directing group could be used to position the halogens correctly before forming the oxazolone ring[5]. The benzoxazolone ring system itself is often formed from an ortho-aminophenol derivative, indicating that the precursor would likely be a halogenated 2-aminophenol.

Potential Reactivity

The this compound structure possesses several sites of potential chemical reactivity that could be exploited for creating derivatives in a drug discovery program.

Caption: Key reactive sites on the this compound molecule.

-

Aryl Halides : The bromine and chlorine atoms attached to the benzene ring are potential handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound scaffold[6].

-

Amide N-H : The proton on the nitrogen atom is acidic and can be deprotonated. The resulting anion can act as a nucleophile, enabling N-alkylation or N-acylation reactions to further modify the core structure.

Biological and Pharmacological Profile

A critical assessment for any compound in a drug development context is its biological activity.

Public Domain Bioactivity Data

As of this writing, there is a notable absence of publicly available bioactivity data for this compound. Major databases such as ChEMBL show no recorded biological assay results for this specific compound[3]. This indicates that this compound is an under-investigated molecule, and its potential interactions with biological targets remain unknown.

The Role of Halogens in Drug Design

Despite the lack of specific data for this compound, the presence of both chlorine and bromine is significant from a medicinal chemistry perspective. Halogen atoms are incorporated into drug candidates to modulate various properties:

-

Metabolic Stability : Halogens can block sites of metabolism, increasing the drug's half-life[7].

-

Lipophilicity : They increase lipophilicity, which can enhance membrane permeability and cell uptake.

-

Binding Interactions : Halogens can participate in halogen bonding, a non-covalent interaction that can improve binding affinity to a protein target.

Chlorine and bromine are found in numerous FDA-approved drugs, highlighting their importance and acceptance in pharmaceutical development[7][8].

The Benzoxazolone Scaffold in Medicinal Chemistry

The benzoxazolone core is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that is known to bind to multiple biological targets. Derivatives of this core have been investigated for a wide range of activities, including antimicrobial, anticonvulsant, and anticancer properties. Therefore, the combination of this proven scaffold with halogen substituents makes this compound a theoretically interesting candidate for biological screening.

Caption: A standard workflow for evaluating a novel chemical entity.

Safety and Handling

Preliminary safety information is available from aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data.

Precautionary Statements : Standard laboratory precautions should be taken when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid ingestion and skin contact.

Conclusion and Future Directions

This compound (6-bromo-5-chloro-3H-1,3-benzoxazol-2-one) is a well-characterized chemical entity in terms of its structure and basic physicochemical properties. However, a significant knowledge gap exists regarding its biological activity, mechanism of action, and potential therapeutic applications.

The presence of a privileged benzoxazolone scaffold and dual halogenation makes it an intriguing, yet unexplored, molecule for drug discovery programs. Future research should focus on:

-

Biological Screening : Testing this compound against a diverse panel of biological targets to identify any potential bioactivity.

-

Synthetic Elaboration : Utilizing the reactive handles on the molecule to create a library of analogs for structure-activity relationship studies.

-

Toxicological Assessment : Performing in vitro and in vivo studies to establish a comprehensive safety profile beyond the basic GHS classification.

This guide serves as a foundational starting point for researchers, providing the necessary chemical identity and safety information to enable further investigation into this promising but under-studied compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Bromochloro-5,5-dimethylimidazolidine-2,4-dione. National Center for Biotechnology Information. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

PubChem. 2-Bromo-5-chlorophenol. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C7H3BrClNO2). [Link]

-

YouTube. Synthesis of meta-Bromochlorobenzene From Benzene. [Link]

-

ChEMBL. Compound: this compound (CHEMBL1876589). European Bioinformatics Institute (EMBL-EBI). [Link]

-

PubChem. 3-Bromochromone. National Center for Biotechnology Information. [Link]

-

Chem-Master. 5579-85-1|this compound. [Link]

-

PubChem. 3-Bromo-2-chlorophenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]

-

PubChem. 5-Bromo-1,3-dichlorononane. National Center for Biotechnology Information. [Link]

-

Tethys Chemical. The Role of Bromine in Modern Pharmaceuticals. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

YouTube. Pharmacology of Bromocriptine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

Wikipedia. Bromocriptine. [Link]

-

National Center for Biotechnology Information. Bromocriptine - StatPearls. [Link]

-

PubMed. The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives. [Link]

-

Patsnap Synapse. What is the mechanism of Bromocriptine Mesylate?. [Link]

Sources

- 1. This compound | C7H3BrClNO2 | CID 21749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Compound: this compound (CHEMBL1876589) - ChEMBL [ebi.ac.uk]

- 4. PubChemLite - this compound (C7H3BrClNO2) [pubchemlite.lcsb.uni.lu]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bromchlorenone

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Bromchlorenone (CAS No: 5579-85-1), a halogenated benzoxazolone derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical protocols. Where experimental data is not publicly available, this guide furnishes detailed methodologies to enable its determination, fostering a self-validating approach to compound characterization. The guide covers structural identification, physicochemical properties, spectral analyses, chemical reactivity, and safety considerations, supported by authoritative references and visual aids to facilitate a deeper understanding of this compound.

Introduction and Structural Elucidation

This compound, systematically named 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one, is a heterocyclic organic compound.[1] Its core structure is a benzoxazolone moiety, which is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[2] The presence of both bromine and chlorine atoms on the benzene ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making a thorough characterization essential for its potential applications.

1.1. Chemical Structure and Identification

The molecular structure of this compound is depicted below. Key identifiers are summarized in Table 1.

Caption: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | [1] |

| CAS Number | 5579-85-1 | [1] |

| Molecular Formula | C₇H₃BrClNO₂ | [1][3] |

| Molecular Weight | 248.46 g/mol | [1][3] |

| InChI | InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | [1] |

| InChIKey | KVAWWXSLBDVXHJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=C2C(=CC(=C1Cl)Br)OC(=O)N2 | [4] |

| Synonyms | Bromchlorenonum, Bromclorenona, 6-Bromo-5-chlorobenzoxazolone, 6-Bromo-5-chloro-2-benzoxazolinone |[1][3] |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and development. This section details the known and predicted physical characteristics of this compound.

Table 2: Physical Properties of this compound

| Property | Value | Notes | Source |

|---|---|---|---|

| Appearance | Solid (predicted) | Based on high melting point. | - |

| Melting Point | 204.5 °C | Experimentally determined. | [5] |

| Boiling Point | Not available | Likely decomposes at high temperatures. | - |

| Solubility | Not fully characterized | See Section 2.1 for details and protocols. | - |

| pKa | Not available | The N-H proton is weakly acidic. | - |

| LogP (XLogP3-AA) | 2.5 | Computed value, indicating moderate lipophilicity. |[4] |

2.1. Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. Based on its predicted LogP value and the nature of the benzoxazolone scaffold, it is expected to have limited solubility in water and higher solubility in polar aprotic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, acetone, ethanol, methanol, chloroform)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the HPLC method.

-

Analyze the concentration of the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Spectral Properties

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of a chemical compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at positions 4 and 7.

-

N-H Proton: A broad singlet is anticipated for the amide proton, likely in the range of δ 10-12 ppm.

Predicted ¹³C NMR (in DMSO-d₆):

-

Approximately seven distinct carbon signals are expected.

-

The carbonyl carbon (C2) will appear significantly downfield (δ ~150-160 ppm).

-

The carbons directly attached to the halogens (C5 and C6) and the heteroatoms (C3a and C7a) will have characteristic chemical shifts influenced by their electronic environment.

Experimental Protocol for NMR Analysis:

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-quality 5 mm NMR tube

-

NMR spectrometer

Procedure:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe it clean.

-

Insert the tube into the NMR spectrometer.

-

Acquire the spectra following standard instrument procedures, including locking, shimming, and tuning. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Caption: General workflow for NMR sample preparation and analysis.

3.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is available in the SpectraBase database.[1] Key vibrational frequencies are indicative of its functional groups.

Table 3: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3300-3100 | Medium, Broad | N-H stretching |

| ~3100 | Weak | Aromatic C-H stretching |

| ~1750 | Strong | C=O stretching (lactam) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1200 | Strong | C-O-C stretching |

| 800-600 | Strong | C-Cl stretching |

| 600-500 | Strong | C-Br stretching |

Experimental Protocol for FT-IR Analysis (ATR Method):

Objective: To obtain a high-quality FT-IR spectrum of solid this compound.

Materials:

-

This compound (solid powder)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Record a background spectrum on the clean, empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a powerful tool for confirming the elemental composition of the molecule and its fragments. The molecular ion peak [M]⁺ should appear as a cluster of peaks corresponding to the different isotopic combinations.

Chemical Properties and Reactivity

4.1. Stability

This compound is expected to be a stable solid under standard laboratory conditions. However, as with many halogenated aromatic compounds, it may be sensitive to light over prolonged periods. The benzoxazolone ring system can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the lactam ring.

4.2. Reactivity

The reactivity of this compound is dictated by the benzoxazolone core and the halogen substituents.

-

N-H Acidity: The proton on the nitrogen is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.

-

Aromatic Ring: The benzene ring is electron-deficient due to the electron-withdrawing effects of the carbonyl group and the halogens. This deactivates the ring towards electrophilic aromatic substitution.

-

Nucleophilic Attack: The carbonyl carbon of the lactam is susceptible to nucleophilic attack, particularly under conditions that promote ring opening. Benzoxazinone structures are known to react with various nucleophiles.[6]

Safety and Handling

5.1. Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

5.2. Recommended Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound and provided detailed protocols for the experimental determination of key characteristics that are not yet publicly documented. The structural features, including the halogenated benzoxazolone core, suggest a compound with moderate lipophilicity and specific reactivity patterns. The provided methodologies for solubility and spectral analysis offer a robust framework for researchers to generate the necessary data for their specific applications, from fundamental research to drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. 1 - Supporting Information. [Link]

-

ResearchGate. Influence of the halogen atom in the solid-state fluorescence properties of 2-phenyl-benzoxazole derivatives. [Link]

-

PubChemLite. This compound (C7H3BrClNO2). [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

EMBL-EBI. Compound: this compound (CHEMBL1876589). [Link]

-

SpectraBase. 6-bromo-3-{[(5-methyl-2-pyridinyl)amino]methyl}-1,3-benzoxazol-2(3H)-one - Optional[FTIR] - Spectrum. [Link]

-

Sigma-Aldrich. 6-bromo-5-chloro-1,2-benzoxazol-3-ol. [Link]

-

National Institutes of Health. Perspective on halogenated organic compounds. [Link]

-

Scribd. (Usp Dictionary of Usan and International Drug Names) - USP Dictionary 2007 - of USAN and International Drug Names-United States Pharmacopeial (2007). [Link]

-

International Journal of Trend in Scientific Research and Development. Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]

- Google Patents. JP2020511480A - Method for preparing bromotrichloromethane.

-

ResearchGate. (PDF) 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. [Link]

- Google Patents.

-

MDPI. 6-Bromo-N-(2-methyl-2H-benzo[d][1][7][8]triazol-5-yl)quinolin-4-amine. [Link]

- Google Patents. CN105622382B - A kind of synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

National Institutes of Health. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. [Link]

-

PubMed. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1][8]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. [Link]

-

National Institutes of Health. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. [Link]

-

ResearchGate. The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. [Link]

-

PubChem. Decaethylene glycol. [Link]

-

PubChem. 6-Chloro-2,3-dihydrobenzoxazol-2-one. [Link]

- Google Patents. CN103242272A - Method for preparing 1, 3-propanediol.

- Google Patents.

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 6-Bromo-2-chloro-4-methylbenzo[d]thiazole - Optional[FTIR] - Spectrum. [Link]

-

Royal Society of Chemistry. NMR Spectra of Products. [Link]

-

Environmental Protection Agency. Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. [Link]

-

ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

-

U.S. Food and Drug Administration. center for drug evaluation and. [Link]

-

PubChem. Bromophenol Blue. [Link]

Sources

- 1. This compound | C7H3BrClNO2 | CID 21749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C7H3BrClNO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS#: 5579-85-1 [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one

Foreword: The Significance of Substituted Benzoxazolones

The 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one is a halogenated heterocyclic compound belonging to the benzoxazolone family. This structural motif is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in a wide array of biologically active molecules. Benzoxazolone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The specific substitution pattern of a bromo and a chloro group on the benzene ring of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one makes it a valuable building block for the synthesis of more complex molecules with potentially enhanced biological activities. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this important compound, intended for researchers and professionals in drug development and chemical synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one is most logically approached through a two-step sequence. The core of this strategy lies in the formation of the benzoxazolone ring system from a suitably substituted ortho-aminophenol. This retrosynthetic approach is outlined below:

Caption: Retrosynthetic pathway for 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one.

This pathway is advantageous due to the commercial availability of the key intermediate, 2-amino-4-bromo-5-chlorophenol, which significantly streamlines the synthesis. Should this intermediate be unavailable, a reliable method for its preparation from 4-bromo-5-chloro-2-nitrophenol is also detailed in this guide. The cyclization of the o-aminophenol to the desired benzoxazolone is efficiently achieved using a phosgene equivalent, such as triphosgene, which is a safer alternative to gaseous phosgene.

Part 1: Synthesis of the Key Precursor: 2-amino-4-bromo-5-chlorophenol

While 2-amino-4-bromo-5-chlorophenol is commercially available, its synthesis from the corresponding nitrophenol is a standard and scalable laboratory procedure. The most common method involves the reduction of the nitro group to an amine.

Reaction Scheme: Reduction of 4-bromo-5-chloro-2-nitrophenol

Caption: Synthesis of 2-amino-4-bromo-5-chlorophenol.

Experimental Protocol: Reduction of 4-bromo-5-chloro-2-nitrophenol

This protocol is based on well-established methods for the reduction of nitrophenols.[3]

Materials and Reagents:

| Reagent/Material | Quantity (Example Scale) | Molar Equivalent |

| 4-bromo-5-chloro-2-nitrophenol | 10.0 g | 1.0 eq |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 42.6 g | 4.5 eq |

| Concentrated Hydrochloric Acid (HCl) | 50 mL | - |

| Ethanol (EtOH) | 150 mL | - |

| Sodium Bicarbonate (NaHCO₃) | As needed | - |

| Ethyl Acetate (EtOAc) | 200 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - |

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromo-5-chloro-2-nitrophenol in ethanol.

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate.

-

Acidification and Reflux: Carefully add concentrated hydrochloric acid. The reaction mixture will become exothermic. Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-bromo-5-chlorophenol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure aminophenol.

Part 2: Cyclization to 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one

The formation of the benzoxazolone ring is achieved by the reaction of the o-aminophenol with a carbonylating agent. Triphosgene is a safe and effective substitute for phosgene gas for this transformation.

Reaction Scheme: Cyclization of 2-amino-4-bromo-5-chlorophenol

Caption: Synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one.

Experimental Protocol: Cyclization using Triphosgene

This protocol is adapted from general procedures for the synthesis of benzoxazolones from o-aminophenols using triphosgene.

Materials and Reagents:

| Reagent/Material | Quantity (Example Scale) | Molar Equivalent |

| 2-amino-4-bromo-5-chlorophenol | 5.0 g | 1.0 eq |

| Triphosgene | 2.65 g | 0.4 eq |

| Triethylamine (Et₃N) | 6.8 mL | 2.2 eq |

| Dichloromethane (DCM) | 100 mL | - |

| 1M Hydrochloric Acid (HCl) | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 50 mL | - |

| Brine | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromo-5-chlorophenol in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Triphosgene: Dissolve triphosgene in anhydrous dichloromethane and add it dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

Characterization of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one

The identity and purity of the synthesized 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one should be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₃BrClNO₂ |

| Molecular Weight | 248.46 g/mol |

| Appearance | Expected to be a white to off-white solid |

| CAS Number | 5579-85-1 |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.8 (s, 1H, NH), ~7.6 (s, 1H, Ar-H), ~7.4 (s, 1H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~154 (C=O), ~143, ~130, ~128, ~115, ~112, ~110.

-

IR (KBr, cm⁻¹): ~3200-3000 (N-H stretch), ~1750 (C=O stretch, lactam), ~1600, ~1480 (C=C aromatic stretch).

-

Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₇H₂BrClNO₂⁻: 245.89; found: 245.9.

Safety Considerations

-

Triphosgene: Triphosgene is a toxic substance and a source of phosgene. It should be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. All glassware should be quenched with a basic solution (e.g., aqueous sodium hydroxide) after the reaction.

-

Halogenated Compounds: The starting materials and product are halogenated organic compounds. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.

Conclusion

The synthesis of 6-bromo-5-chloro-3H-1,3-benzoxazol-2-one can be reliably achieved through the cyclization of 2-amino-4-bromo-5-chlorophenol using triphosgene. The commercial availability of the aminophenol precursor makes this an efficient route for accessing this valuable building block. The protocols provided in this guide are based on established chemical principles and offer a solid foundation for the laboratory-scale synthesis of this and related benzoxazolone derivatives. As with all chemical syntheses, appropriate safety precautions must be strictly adhered to.

References

-

Aydın, A., Soyer, Z., Akkurt, M., & Büyükgüngör, O. (2012). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1544–o1545. [Link]

-

Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]

-

PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

Sources

Bromchlorenone mechanism of action as an anti-infective.

An In-Depth Technical Guide to Elucidating the Anti-Infective Mechanism of Action of Bromchlorenone

Abstract

This compound, a halogenated benzoxazolone, represents a class of compounds with potential anti-infective properties. The presence of both bromine and chlorine moieties on the benzoxazolone scaffold suggests a reactive chemical nature that could translate into potent biological activity. However, the precise mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. This technical guide provides a comprehensive framework for investigating the anti-infective mechanism of action of this compound. It is designed to move beyond a simple recitation of facts and, instead, to offer a strategic, inquiry-driven approach for researchers in the field. This document synthesizes current knowledge on the antimicrobial activities of related chemical structures and outlines a suite of robust experimental protocols to systematically explore hypothesized mechanisms. The core objective is to empower research teams to generate high-quality, reproducible data that will definitively characterize the molecular and cellular targets of this compound.

Introduction to this compound and the Benzoxazolone Scaffold

This compound, chemically known as 6-bromo-5-chloro-2-benzoxazolinone, belongs to the benzoxazolone class of heterocyclic compounds[1][2]. The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, as derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][4][5][6]. The introduction of halogen atoms, such as bromine and chlorine, is a well-established strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule, often enhancing its biological activity[7]. Halogenated natural products, for instance, are known for their diverse and potent biological effects, including antimicrobial action[8].

The anti-infective potential of benzoxazolone derivatives has been documented against both Gram-positive and Gram-negative bacteria[3][5][9]. While the broad-spectrum activity is promising, a detailed understanding of the mechanism of action is crucial for further development and for anticipating potential resistance mechanisms. This guide will focus on three primary hypothesized mechanisms for this compound, based on its chemical structure and the known activities of similar compounds: the induction of oxidative stress, direct enzyme inhibition, and interference with macromolecular synthesis.

Hypothesized Mechanisms of Anti-Infective Action

Given the chemical structure of this compound, several plausible mechanisms of action can be postulated. These hypotheses form the basis for the experimental investigations detailed in the subsequent sections.

Induction of Oxidative Stress

Many antimicrobial agents exert their effects by inducing the production of reactive oxygen species (ROS) within the microbial cell[10][11]. ROS, such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), can cause widespread damage to essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death[10]. Halogenated compounds, in particular, can participate in redox reactions that generate oxidative stress[12][13]. It is hypothesized that this compound may disrupt the redox balance in microbial cells, leading to a lethal accumulation of ROS.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Hypothesized Oxidative Stress Pathway for this compound."

Inhibition of Essential Microbial Enzymes

A classic mechanism for many antibiotics is the targeted inhibition of essential microbial enzymes[14][15]. The electrophilic nature of the halogenated benzoxazolone ring in this compound may allow it to react with nucleophilic residues (e.g., cysteine or histidine) in the active sites of key enzymes, leading to their irreversible inactivation. Potential targets could include enzymes involved in cell wall synthesis, folate synthesis, or cellular respiration.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Hypothesized Enzyme Inhibition Pathway for this compound."

Interference with Macromolecular Synthesis

Anti-infective agents can also function by disrupting the synthesis of essential macromolecules such as DNA, RNA, and proteins. This compound could potentially intercalate into DNA, inhibit the enzymes involved in nucleic acid replication or transcription (e.g., DNA gyrase, RNA polymerase), or interfere with ribosomal function and protein synthesis. Investigating the interaction of this compound with nucleic acids is a critical step in evaluating this hypothesis[16].

Experimental Protocols for Mechanistic Elucidation

A multi-pronged experimental approach is necessary to systematically test the aforementioned hypotheses. The following protocols provide a detailed guide for researchers.

Foundational Antimicrobial Activity Assays

The initial step is to quantify the antimicrobial potency of this compound against a panel of relevant microorganisms.

3.1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

| Parameter | Description |

| Principle | The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable bacterial count. |

| Microorganisms | A panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species (e.g., Candida albicans). |

| Method | Broth microdilution method in 96-well plates. |

| Data Analysis | MIC is determined by visual inspection for turbidity. MBC is determined by plating aliquots from clear wells onto agar plates and counting colonies after incubation. |

Step-by-Step Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (microorganism in medium without drug) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of this compound with no visible growth.

-

To determine the MBC, plate 100 µL from each well showing no growth onto agar plates.

-

Incubate the agar plates and count the number of colonies to determine the concentration at which a 99.9% reduction in the initial inoculum is observed.

dot graph TD { subgraph "MIC Determination" A[Serial Dilution of this compound] --> B{Inoculate with Microorganism}; B --> C[Incubate]; C --> D{Observe for Growth}; end subgraph "MBC Determination" E[Plate from Wells with No Growth] --> F[Incubate Agar Plates]; F --> G{Count Colonies}; end D --> E; } caption: "Workflow for MIC and MBC Determination."

Assays for Oxidative Stress

If this compound demonstrates significant antimicrobial activity, the next step is to investigate its potential to induce oxidative stress.

3.2.1. Measurement of Intracellular ROS

| Parameter | Description |

| Principle | Use of fluorescent probes that become fluorescent upon oxidation by ROS. |

| Probe | Dihydroethidium (DHE) for superoxide or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS. |

| Detection | Fluorescence microscopy or flow cytometry. |

Step-by-Step Protocol:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Treat the cells with this compound at its MIC and 2x MIC for various time points (e.g., 30, 60, 120 minutes). Include an untreated control and a positive control (e.g., hydrogen peroxide).

-

Add the fluorescent probe (e.g., DCFH-DA to a final concentration of 10 µM) and incubate in the dark for 30 minutes.

-

Wash the cells to remove excess probe.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or visualize under a fluorescence microscope. An increase in fluorescence intensity in treated cells compared to controls indicates ROS production.

Assessment of Macromolecular Damage

To confirm that ROS production leads to cellular damage, specific assays for damage to lipids, proteins, and DNA should be performed.

3.3.1. Lipid Peroxidation Assay

-

Method: Thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.

-

Procedure: Treat cells with this compound, lyse the cells, and react the lysate with thiobarbituric acid. Measure the absorbance at 532 nm.

3.3.2. Protein Carbonylation Assay

-

Method: Derivatization of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), followed by Western blot analysis using an anti-DNP antibody.

-

Procedure: Treat cells, extract proteins, react with DNPH, separate proteins by SDS-PAGE, and detect carbonylated proteins by immunoblotting.

3.3.3. DNA Damage Assay

-

Method: Comet assay (single-cell gel electrophoresis) to detect DNA strand breaks.

-

Procedure: Embed treated cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail" that can be visualized and quantified.

Enzyme Inhibition Assays

To investigate direct enzyme inhibition, a panel of essential microbial enzymes can be screened.

3.4.1. In Vitro Enzyme Inhibition Screening

| Target Enzyme | Rationale | Assay Principle |

| MurA | Essential for peptidoglycan synthesis. | Spectrophotometric assay measuring the disappearance of NADH. |

| DNA Gyrase | Crucial for DNA replication. | Assay measuring the supercoiling of relaxed plasmid DNA. |

| Dihydrofolate Reductase (DHFR) | Key enzyme in folate biosynthesis. | Spectrophotometric assay monitoring the oxidation of NADPH. |

General Protocol:

-

Obtain purified recombinant enzymes.

-

In a suitable buffer, mix the enzyme with varying concentrations of this compound and pre-incubate.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress using a spectrophotometer or fluorometer.

-

Calculate the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity).

Cell Membrane Integrity Assays

To determine if this compound disrupts microbial membranes, the following assays can be employed.

3.5.1. Propidium Iodide (PI) Uptake Assay

-

Principle: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It can only enter cells with damaged membranes.

-

Procedure: Treat microbial cells with this compound, add PI, and measure the increase in fluorescence using flow cytometry or a fluorescence plate reader.

3.5.2. Release of Intracellular Components

-

Principle: Damage to the cell membrane results in the leakage of intracellular components, such as ATP or DNA/RNA.

-

Procedure: Treat cells with this compound, centrifuge to pellet the cells, and measure the amount of ATP (using a luciferin-luciferase assay) or nucleic acids (by absorbance at 260 nm) in the supernatant.

Data Interpretation and Pathway Consolidation

The data generated from these experiments should be synthesized to construct a coherent model of this compound's mechanism of action.

-

Strong bactericidal activity (low MBC/MIC ratio) coupled with rapid ROS production and macromolecular damage would strongly support the oxidative stress mechanism.

-

Potent inhibition of a specific enzyme at concentrations below the MIC would point towards a targeted enzyme inhibition mechanism.

-

Evidence of membrane damage at concentrations around the MIC would suggest that membrane disruption is a primary mode of action.

It is also possible that this compound has a multi-modal mechanism of action, affecting several cellular processes simultaneously.

Conclusion

While the definitive mechanism of action for this compound as an anti-infective agent remains to be fully characterized, this technical guide provides a robust, hypothesis-driven framework for its elucidation. By systematically applying the detailed experimental protocols herein, researchers can generate the necessary data to understand how this halogenated benzoxazolone exerts its antimicrobial effects. This knowledge is not only of fundamental scientific interest but is also a critical prerequisite for the rational design of more potent and selective analogs and for advancing this chemical class in the drug development pipeline. The structured approach outlined in this document will facilitate a thorough and conclusive investigation into the anti-infective properties of this compound.

References

-

Kamal, A., et al. (2020). Benzoxazolone derivatives are widely used in drug discovery and development. These compounds have a diverse range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial activities. ResearchGate. Available at: [Link]

-

Gaidamaviciute, E., et al. (2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

-

Wujec, M., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link]

-

Orynbassar, A., et al. (2022). Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. Chemistry Proceedings. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21749, this compound. PubChem. Available at: [Link]

-

E-V, V., et al. (2021). Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. PubMed Central. Available at: [Link]

-

Quiñones, M. M., et al. (2020). Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance. Antioxidants. Available at: [Link]

-

Quiñones, M. M., et al. (2020). Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). This compound (C7H3BrClNO2). Available at: [Link]

-

Bruno, O., et al. (2006). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Medicinal Chemistry. Available at: [Link]

-

Hamblin, M. R., & Hasan, T. (2004). Antimicrobial strategies centered around reactive oxygen species - bactericidal antibiotics, photodynamic therapy and beyond. Photochemical & Photobiological Sciences. Available at: [Link]

-

Wróbel, T. M., & Słoczyńska, K. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

-

He, G., et al. (2018). Molecules that Inhibit Bacterial Resistance Enzymes. Molecules. Available at: [Link]

-

He, G., et al. (2018). Molecules that Inhibit Bacterial Resistance Enzymes. PubMed Central. Available at: [Link]

-

Koballa, D. M., et al. (2008). Investigating the nucleic acid interactions and antimicrobial mechanism of buforin II. Biophysical Journal. Available at: [Link]

Sources

- 1. This compound | C7H3BrClNO2 | CID 21749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C7H3BrClNO2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial strategies centered around reactive oxygen species - bactericidal antibiotics, photodynamic therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative Stress-Generating Antimicrobials, a Novel Strategy to Overcome Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecules that Inhibit Bacterial Resistance Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecules that Inhibit Bacterial Resistance Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigating the nucleic acid interactions and antimicrobial mechanism of buforin II - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of halogenated benzoxazolones.

An In-Depth Technical Guide to the Biological Activity of Halogenated Benzoxazolones

Executive Summary

The benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry, a versatile framework that serves as a foundation for a multitude of pharmacologically active agents.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets. The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a powerful medicinal chemistry tactic used to modulate a molecule's physicochemical properties. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce specific, high-affinity interactions such as halogen bonds, thereby significantly augmenting biological activity and therapeutic potential.[2][3] This guide offers a comprehensive exploration of the diverse biological activities of halogenated benzoxazolones, providing researchers, scientists, and drug development professionals with a detailed synthesis of current knowledge, field-proven experimental insights, and future perspectives.

Synthetic Strategies for Halogenated Benzoxazolones

The accessibility of diverse halogenated benzoxazolones is crucial for systematic biological evaluation. Synthetic chemists employ several robust strategies to generate these compounds. The primary approaches include utilizing pre-halogenated starting materials or introducing halogens onto the pre-formed benzoxazolone ring.

A common and efficient method involves the cyclization of substituted 2-aminophenols. For instance, reacting halogen-substituted 2-aminophenols with reagents like phosgene, triphosgene, or carbonyldiimidazole provides a direct route to the corresponding halogenated benzoxazolones.[4] Alternatively, methods have been developed for the synthesis from nitroarenes or aryl halides, offering flexibility in precursor selection.[5] These varied synthetic pathways ensure a steady supply of novel analogues for screening and lead optimization campaigns.

Caption: Generalized synthetic routes to halogenated benzoxazolones.

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a key pathological driver of numerous diseases. Benzoxazolone derivatives have been extensively investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[6] Halogenation has proven to be a particularly effective strategy for enhancing the anti-inflammatory and analgesic potency of this scaffold.

Mechanism of Action

The anti-inflammatory effects of halogenated benzoxazolones are often multifactorial. A primary mechanism involves the inhibition of pro-inflammatory mediators. Studies have shown that certain derivatives can significantly suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[7] This suppression is achieved by modulating key signaling pathways. For instance, compound 2h (a 4-sulfonyloxy benzoxazolone derivative) was found to exert its anti-inflammatory effect by regulating the ERK and p38 mitogen-activated protein kinase (MAPK) pathways, which in turn suppresses the activation of the nuclear factor-kappa B (NF-κB) transcription factor and inducible nitric oxide synthase (iNOS) expression.[7]

Key Compounds and Structure-Activity Relationship (SAR)

Research has identified several potent halogenated derivatives. A study of 3,6-disubstituted benzoxazolones revealed that compound 3e , 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone, was the most promising derivative for analgesic activity.[6][8] This highlights the synergistic effect of having both fluorine and bromine substituents at strategic positions. The presence of difluorobenzoyl and bromobenzoylmethyl moieties appears critical for high potency.

Data Summary: Inhibition of Inflammatory Mediators

| Compound ID | Target | IC50 (µM) | Source |

| 2h | NO Production | 17.67 | [7] |

| 2h | IL-1β Production | 20.07 | [7] |

| 2h | IL-6 Production | 8.61 | [7] |

| Celecoxib | NO Production | 25.43 | [7] |

| Celecoxib | IL-1β Production | 22.15 | [7] |

| Celecoxib | IL-6 Production | 15.32 | [7] |

Note: Data from LPS-induced RAW 264.7 cells. Compound 2h is a 4-sulfonyloxy benzoxazolone derivative.

Caption: Inhibition of the MAPK-NF-κB/iNOS pathway by halogenated benzoxazolones.

Experimental Protocol: In Vitro NO Production Assay

This protocol outlines a self-validating system for assessing the anti-inflammatory potential of test compounds by measuring their ability to inhibit nitric oxide production.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the halogenated benzoxazolone derivatives (or vehicle control) for 1 hour. The causality here is to allow the compound to permeate the cells and engage its target before the inflammatory stimulus is applied.

-

Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed reduction in NO is not due to cell death, thus validating the results.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Halogenated benzofuran derivatives, a class closely related to benzoxazolones, have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting the benzoxazolone scaffold holds similar promise.[9] The introduction of halogens can enhance the antiproliferative activity of these compounds.[10][11]

Mechanism of Action

The anticancer effects of halogenated derivatives can be multifaceted, often involving the induction of cell cycle arrest and apoptosis (programmed cell death).[10] For instance, halogenated chalcones and flavonols, which share structural motifs with some benzoxazolone derivatives, have been shown to arrest the cell cycle in the S and G2/M phases and increase the sub-G1 population, a hallmark of apoptosis.[10] While some studies have explored specific targets like mitochondrial respiratory complex II, a definitive, universal mechanism for the anticancer action of halogenated benzothiadiazines (a related scaffold) has not been established, indicating that these compounds may act via novel or multiple pathways.[12][13]

Key Compounds and Structure-Activity Relationship (SAR)

Studies on related scaffolds provide valuable insights. For halogenated chalcones and flavonols, anticancer activity against human colorectal carcinoma cells (HCT116) was shown to increase as the substituent on the B-ring was changed from fluorine to chlorine and then to bromine.[10] In a study of novel halogenated benzothiadiazine derivatives, some compounds exhibited potent cytotoxicity against triple-negative breast cancer cells, with one derivative showing an IC₅₀ of 2.93 µM, more than double the potency of the clinical agent 5-fluorouracil in the same assay.[13]

Data Summary: Cytotoxicity Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Source |

| Halogenated Benzothiadiazine | Triple-Negative Breast Cancer | 2.93 ± 0.07 | [13] |

| 5-Fluorouracil (Control) | Triple-Negative Breast Cancer | > 5.0 | [13] |

| Halogenated Thioflavone (11) | MCF-7 (Breast Cancer) | 1.2 ± 0.8 | [11] |

| Halogenated Thioflavone (11) | MDA-MB-231 (Breast Cancer) | 43.06 ± 1.29 | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method to assess the cytotoxic (cell-killing) potential of compounds against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Application: Treat the cells with a serial dilution of the halogenated benzoxazolone for 48-72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The causality is that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity

The rise of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action.[2] Halogenation is a well-established strategy for enhancing the potency of antimicrobial compounds.[2][14]

Mechanism of Action

Halogenated compounds can exert their antimicrobial effects through various mechanisms. One notable mechanism observed for halogenated N-(1,3,4-oxadiazol-2-yl) benzamides, which are structurally related to benzoxazolones, is the depolarization of the bacterial cell membrane.[15] This process involves the disruption of the membrane's electrochemical potential, often through the release of intracellular potassium ions, leading to a loss of essential cellular functions and ultimately, cell death.[15] This bactericidal mechanism is effective against problematic pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[15]

Caption: Experimental workflow for determining MIC and MBC values.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The trustworthiness of the MIC value is confirmed by the clear negative control and turbid positive control.

-

(Optional) Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal, subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Neuroprotective Potential

Neuroprotection aims to prevent or slow the progression of neuronal cell death, a central feature of acute injuries like stroke and chronic neurodegenerative diseases.[16] The benzoxazole scaffold and related halogenated structures have shown promise as neuroprotective agents.[17][18]

Mechanism of Action

A key mechanism of neuronal injury, particularly in stroke, is excitotoxicity, which is an overactivation of glutamate receptors (like the NMDA receptor) leading to a massive influx of calcium ions and subsequent cell death.[19] Halogenated derivatives of L-phenylalanine, for example, have demonstrated potent neuroprotective effects by depressing excitatory glutamatergic synaptic transmission.[19] While direct studies on halogenated benzoxazolones are emerging, related structures like 1,4-benzoxazepine derivatives have shown remarkable neuroprotective activity in animal models of stroke, acting as selective 5-HT1A receptor agonists.[20]

Experimental Protocol: In Vitro NMDA-Induced Excitotoxicity Assay

This protocol assesses a compound's ability to protect neurons from glutamate-induced excitotoxicity.

-

Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rat brains. Plate the cells and allow them to mature for 7-10 days in vitro.

-

Compound Pre-treatment: Pre-incubate the mature neuronal cultures with different concentrations of the test compound for 1-2 hours. This step is crucial to allow the compound to reach its target site before the excitotoxic insult.

-

NMDA Exposure: Expose the neurons to a toxic concentration of N-methyl-D-aspartate (NMDA, e.g., 100-300 µM) for 20-30 minutes in a magnesium-free buffer to induce excitotoxicity.

-

Washout and Recovery: Wash the cells and return them to their original culture medium containing the test compound. Incubate for 24 hours.

-

Viability Assessment: Measure neuronal viability using a quantitative method such as the Lactate Dehydrogenase (LDH) assay (measuring cell death) or a Calcein-AM/ethidium homodimer-1 assay (measuring live/dead cells).

-

Validation: The experiment must include a positive control (e.g., memantine, a known NMDA antagonist) and a negative control (NMDA-treated cells without the test compound) to validate the assay's performance and provide a benchmark for the compound's efficacy.[18]

Conclusion and Future Directions

Halogenated benzoxazolones represent a highly versatile and promising class of molecules for drug discovery. The strategic incorporation of halogen atoms onto the privileged benzoxazolone scaffold has consistently yielded compounds with potent and diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and potentially neuroprotective effects. The ability of halogens to fine-tune steric and electronic properties, enhance binding interactions, and improve pharmacokinetic profiles underscores their importance in modern medicinal chemistry.

Future research should focus on several key areas:

-

Mechanism Deconvolution: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational, target-based drug design.

-

Systematic SAR Studies: Expanding the chemical space through combinatorial synthesis and parallel screening to build more comprehensive structure-activity relationship models.

-

Pharmacokinetic Optimization: Profiling lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify candidates with favorable drug-like characteristics suitable for in vivo studies.

-

Exploration of New Therapeutic Areas: Given the scaffold's versatility, screening halogenated benzoxazolone libraries against other disease targets, such as those involved in viral infections or metabolic disorders, could unveil new therapeutic applications.

The continued investigation of this chemical class holds significant potential for the development of next-generation therapeutics to address unmet medical needs.

References

-

Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering, 1(5), 545-548. Available at: [Link]

-

Li, P., et al. (2022). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 27(15), 4999. Available at: [Link]

-

Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. Available at: [Link]

-

Porzelle, A., et al. (2010). Synthesis of benzoxazolones from nitroarenes or aryl halides. Organic Letters, 12(4), 812-815. Available at: [Link]

-

Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. Available at: [Link]

-

Wang, H., et al. (2022). Photoelectrochemical synthesis of 4-halomethyl benzoxazines with a halogen anion source. Organic Chemistry Frontiers. Available at: [Link]

-

Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1192-1196. Available at: [Link]

-

Gunn, H. S., et al. (2025). Halogenated N-(1,3,4-oxadiazol-2-yl) benzamides are effective eradicators of methicillin-resistant Staphylococcus aureus biofilms. Bioorganic & Medicinal Chemistry, 132, 118437. Available at: [Link]

-

Liu, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1339-1350. Available at: [Link]

-

Pilli, G., et al. (1993). Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittel-Forschung, 43(12), 1351-1354. Available at: [Link]

-

Wang, Y., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Molecules, 27(19), 6682. Available at: [Link]

-

Abad, M. J., et al. (2005). Antimicrobial activity of halogenated compounds against hospital microbial isolates. ResearchGate. Available at: [Link]

-